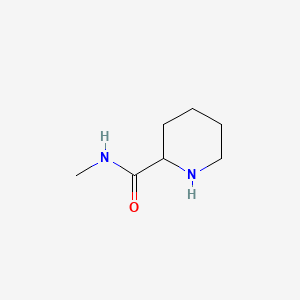

N-methylpiperidine-2-carboxamide

Description

Historical Context of Piperidine (B6355638) and Carboxamide Scaffolds in Medicinal Chemistry

The foundation of N-methylpiperidine-2-carboxamide's significance lies in the rich history of its constituent chemical scaffolds: piperidine and carboxamide. Both have independently become cornerstones in the field of medicinal chemistry.

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This structural motif is prevalent in a vast array of natural alkaloids, including not only piperine but also lobeline, and is a core component of the powerful analgesic, morphine. wikipedia.orgtaylorandfrancis.comencyclopedia.pub Its widespread presence in biologically active natural products led to its designation as a "privileged scaffold" in drug discovery. taylorandfrancis.com This status is well-earned, as the piperidine ring is a fundamental building block in numerous approved pharmaceuticals, spanning a wide range of therapeutic areas such as central nervous system modulators, antihistamines, and anticancer drugs. encyclopedia.pubexlibrisgroup.comijnrd.org Over 70 commercialized drugs feature the piperidine scaffold, highlighting its versatility and importance in creating effective medicinal agents. exlibrisgroup.com

The carboxamide functional group (-C(=O)N-) is an amide derived from a carboxylic acid. britannica.com Its significance in medicinal chemistry is profound, largely because the amide bond is the fundamental linkage in peptides and proteins. This makes the carboxamide group a key structural element for molecules designed to interact with biological systems. A related class, the sulfonamides, gave rise to the first commercially available antibacterial agents, known as sulfa drugs, starting with Prontosil in 1932. britannica.com The carbamate (B1207046) group, which can be viewed as a hybrid of an amide and an ester, is another critical functional group in drug design, valued for its chemical stability and its ability to act as a bioisostere for the peptide bond. nih.gov Carboxamide-containing compounds are central to the treatment of a multitude of diseases, and novel carboxamide derivatives continue to be developed as inhibitors for therapeutic targets in cancer and other conditions. acs.orgfrontiersin.org

Current Academic Significance as a Research Scaffold

The academic significance of this compound is primarily as a research chemical and a structural scaffold for the development of more complex molecules. While publications focusing exclusively on this specific compound are limited, its value is evident through the continued exploration of the piperidine-carboxamide framework in medicinal chemistry.

Researchers actively utilize piperidine-carboxamide structures as a foundation for designing novel therapeutic agents. For instance, the related compound N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a potential scaffold for developing multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. nih.gov This demonstrates the utility of the combined piperidine and carboxamide motifs for creating targeted therapies.

Furthermore, N-methylpiperidine itself is a common reactant and building block in synthetic chemistry. jubilantingrevia.commdpi.com In one study aimed at synthesizing complex 3-hydroxy-2-piperidinone carboxamides, N-methylpiperidine was employed as a nucleophile, showcasing its role in the academic exploration of new synthetic methodologies. nih.gov

The commercial availability of this compound from various chemical suppliers for research purposes underscores its role as a tool for discovery. chemicalbook.comchemscene.comscbt.com It is used as a starting material or a reference compound in the synthesis of new chemical entities and in the broader investigation of structure-activity relationships of piperidine-based compounds. Derivatives such as indole-2-carboxamides and quinoline-4-carboxamides are also subjects of intense research, further highlighting the enduring interest in the carboxamide group as a key component of potential new drugs. acs.orgmdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 53941-92-7 | chemicalbook.comchemscene.comscbt.com |

| Molecular Formula | C₇H₁₄N₂O | chemscene.comscbt.com |

| Molecular Weight | 142.20 g/mol | chemscene.comscbt.com |

| Synonym | Pyridine-2-carboxylic acid methylamide | chemscene.com |

Computational Chemistry Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | chemscene.com |

| LogP | -0.1255 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Properties

IUPAC Name |

N-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSDIYRKGMNZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433677, DTXSID20902693 | |

| Record name | N-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53941-92-7 | |

| Record name | N-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methylpiperidine 2 Carboxamide and Its Analogues

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For N-methylpiperidine-2-carboxamide, this involves establishing the chiral center at the C2 position of the piperidine (B6355638) ring. Various advanced strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral C=N bonds in cyclic imines and related precursors, offering a safer and often more versatile alternative to high-pressure hydrogenation.

A notable approach involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This method uses a chiral primary amine, which, in the presence of a hydrogen source like formic acid, facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. nih.govresearchgate.net This strategy has proven effective for a variety of substituted pyridiniums, affording chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net A key advantage is its tolerance of various functional groups that might be sensitive to other reduction methods. nih.gov

The choice of hydrogen donor is also critical. A mixture of formic acid and N-methylpiperidine has been identified as a versatile and highly effective hydrogen donor system for the ATH of cyclic imines, such as 3,4-dihydroisoquinolines, catalyzed by ruthenium complexes. acs.org This system can achieve remarkable turnover frequencies (TOF) and high enantioselectivity in very short reaction times. acs.org

| Catalyst System | Substrate Type | Hydrogen Donor | Key Features |

| [RhCpCl2]2 / Chiral Amine | Pyridinium Salts | Formic Acid/Triethylamine | Excellent diastereo- and enantioselectivities; broad functional group tolerance. nih.govresearchgate.net |

| [CpMCl2]2 / TsDPEN (M=Rh, Ir) | Cyclic Imines | Formic Acid/Base | High efficiency and enantioselectivity, particularly in aqueous media. acs.org |

| Ru(TsEN) | Alkene (Piperidine-2,6-dione derivative) | Formic Acid/Triethylamine | Effective for reducing exocyclic double bonds on piperidine rings. acgpubs.org |

Biocatalytic Strategies and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidines, operating under mild conditions with exceptional enantio- and regioselectivity. nih.govresearchgate.net

One prominent strategy is the use of multi-enzyme cascades. A one-pot cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can convert simple keto acids into enantiomerically pure substituted piperidines. researchgate.net Another powerful chemo-enzymatic approach combines the chemical synthesis of N-substituted tetrahydropyridines with a subsequent one-pot amine oxidase/ene-imine reductase cascade to produce stereo-defined piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze metal-hydride atom transfer (MHAT) radical cyclizations. bioengineer.org This innovative method forges piperidine rings with high enantiomeric ratios (up to 98:2) under aerobic, whole-cell conditions. bioengineer.org The ability to evolve stereocomplementary enzymes that deliver opposite enantiomers provides remarkable synthetic flexibility. bioengineer.org

Furthermore, carboxylic acid reductases (CARs) have shown promiscuous catalytic activity for amide bond formation. In the absence of the typical reducing cofactor (NADPH), CARs can catalyze the direct amidation of a carboxylic acid with an amine, driven by ATP. This has been applied to the synthesis of the anticonvulsant ilepcimide (B1204553) with up to 96% conversion, demonstrating a biocatalytic route to the carboxamide functionality itself. polimi.it

| Enzyme/System | Reaction Type | Key Features |

| Amine Oxidase / Ene-Imine Reductase | Dearomatization Cascade | Chemo-enzymatic approach for stereo-defined 3- and 3,4-substituted piperidines. nih.gov |

| CAR / ω-TA / IRED | One-Pot Cascade | Generates chiral piperidines from keto acids with high conversion and stereoselectivity. researchgate.net |

| Evolved Cytochrome P450 | Radical Cyclization | Forms piperidine rings with exceptional enantioselectivity via MHAT. bioengineer.org |

| Carboxylic Acid Reductase (CAR) | Amidation | Promiscuous activity allows for direct amide bond formation from a carboxylic acid and amine. polimi.it |

| Lipase (e.g., Toyobo LIP-300) | Kinetic Resolution | Acylation of one enantiomer of a racemic piperidine intermediate allows for separation. acs.org |

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries provides a reliable method for diastereoselective synthesis. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been employed to synthesize 2-substituted piperidine derivatives. polimi.it In this approach, a domino Mannich–Michael reaction with an aldimine bearing the chiral sugar auxiliary proceeds with high diastereoselectivity to form an N-arabinosyl dehydropiperidinone, which can be further transformed into the desired chiral piperidine. polimi.it Similarly, enantiopure aryl-sulfinamides are effective chiral auxiliaries that can be used to generate sulfinylimines, which then undergo stereoselective reactions to produce a variety of N-heterocycles, including piperidines. nih.gov

Ligand-controlled methods rely on a chiral ligand complexed to a metal center to direct the stereochemical outcome of a reaction. The catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine is a powerful example. nih.gov In this method, a chiral ligand coordinates to the lithiated piperidine, which undergoes rapid inversion. Equilibration favors one stereoisomer, which can then be trapped by an electrophile to give highly enantioenriched 2-substituted piperidines. nih.gov Asymmetric hydrogenation of pyridinium salts catalyzed by an Iridium/SegPhos system also exemplifies ligand control, yielding piperidine derivatives with two contiguous stereocenters in high enantiomeric and diastereomeric excess. whiterose.ac.uk

Diastereomeric Resolution Techniques for N-Methylpiperidine Intermediates

Resolution techniques are employed to separate enantiomers from a racemic mixture. Catalytic kinetic resolution is a highly efficient method where one enantiomer of a racemic intermediate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer enriched.

The kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation. documentsdelivered.com For instance, a chiral hydroxamic acid has been used as a stoichiometric reagent to selectively acylate one enantiomer of a racemic piperidine, allowing for the separation of the acylated product from the unreacted starting material. The selectivity of this process can be highly dependent on the relative stereochemistry (cis vs. trans) of the substituents on the piperidine ring. documentsdelivered.com

Enzymes, particularly lipases, are also widely used for kinetic resolution. The enzyme-catalyzed acylation of a racemic piperidine derivative, such as (±)-4-bromo-3-chloro-N-Boc-piperidine, in the presence of an acylating agent can selectively acylate one enantiomer, which can then be easily separated. acs.org This method is valued for its high selectivity and mild reaction conditions. Another approach is the dynamic kinetic resolution of N-Boc-2-lithiopiperidine using the chiral ligand sparteine, which deprotonates one enantiomer of the starting material preferentially, allowing for its enantioenriched functionalization. nih.govwhiterose.ac.uk

| Resolution Method | Reagent/Catalyst | Intermediate Type | Key Principle |

| Catalytic Kinetic Resolution | Chiral Hydroxamic Acid | Disubstituted Piperidines | Enantioselective acylation of one enantiomer. documentsdelivered.com |

| Enzymatic Kinetic Resolution | Lipase | Piperidine Atropisomers/Alcohols | Enzyme-catalyzed selective acylation or hydrolysis. acs.orgnih.gov |

| Dynamic Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | Base/chiral ligand system preferentially deprotonates one enantiomer from an equilibrating racemic mixture. nih.govwhiterose.ac.uk |

Ring Formation Strategies for the Piperidine Moiety

Constructing the core piperidine ring is a fundamental step in the synthesis of this compound. The hydrogenation of readily available pyridine (B92270) precursors is one of the most direct and atom-economical strategies.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of the pyridine ring to form a piperidine is a well-established transformation. Traditionally, this requires high temperatures and high pressures of hydrogen gas. bioengineer.org However, recent advancements have led to milder and more efficient methods.

Electrocatalytic hydrogenation has emerged as a sustainable alternative that operates at ambient temperature and pressure. researchgate.netucd.ie Using a membrane electrode assembly with a carbon-supported rhodium (Rh/C) catalyst, various pyridines can be hydrogenated to piperidines with high efficiency and yield, avoiding the need for high-pressure H2 gas or acidic additives. researchgate.netbioengineer.orgucd.ie

For asymmetric synthesis, the direct hydrogenation of pyridinium salts is particularly effective. researchgate.net Quaternization of the pyridine nitrogen activates the ring towards reduction. Using homogeneous chiral metal catalysts, such as iridium complexes with chiral phosphine (B1218219) ligands (e.g., SegPhos), allows for the asymmetric hydrogenation of substituted pyridinium salts to yield chiral piperidines with excellent enantioselectivity. whiterose.ac.uk This approach overcomes many challenges associated with the direct asymmetric hydrogenation of neutral pyridines, which often requires bespoke substrates or catalysts. nih.gov

| Method | Catalyst | Conditions | Key Advantages |

| Electrocatalytic Hydrogenation | Rh/C Cathode | Ambient Temp/Pressure, AEM Electrolyzer | Sustainable, avoids high-pressure H2 and additives, high current efficiency. researchgate.netucd.ie |

| Asymmetric Hydrogenation | Ir/SegPhos | H2 pressure, Homogeneous | High enantioselectivity and diastereoselectivity for activated pyridinium salts. whiterose.ac.uk |

| Reductive Transamination | Rhodium / Chiral Amine | Transfer Hydrogenation | Mild conditions, excellent stereocontrol, broad scope. nih.govresearchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of the piperidine core. Various methods have been developed to facilitate the formation of this N-heterocycle from acyclic precursors.

One notable approach is the radical-mediated cyclization of amino-aldehydes. For instance, a cobalt(II) catalyst has been effectively used to promote the intramolecular cyclization of linear amino-aldehydes, yielding various piperidines. nih.gov Another strategy involves the intramolecular cyclization of amides bearing an alkene group through hydride transfer, which is efficient in polar solvents like DMSO and DMF. nih.gov However, this reaction is sensitive to water, which can lead to the formation of by-products. nih.gov

A highly stereoselective method for creating pyrrolidine (B122466) and piperidine rings involves the bromination of an isolated double bond, followed by aminocyclization. researchgate.net Furthermore, a tandem protocol that combines amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot provides a facile route to N-substituted piperidines. nih.gov This method is characterized by its mild reaction conditions and good yields for a variety of substrates. nih.gov

The table below summarizes various intramolecular cyclization strategies for piperidine synthesis.

Table 1: Intramolecular Cyclization Strategies for Piperidine Synthesis| Method | Precursor | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Good yields for various piperidines and pyrrolidones. | nih.gov |

| Hydride Transfer Cyclization | Alkene group-bearing amides | - | Efficient in polar solvents; water-sensitive. | nih.gov |

| Bromination/Aminocyclization | Substrates with isolated double bonds | Bromine | Highly stereoselective. | researchgate.net |

| Tandem Amide Activation/Cyclization | Halogenated amides | Tf2O, NaBH4 | One-pot reaction with mild conditions and good yields. | nih.gov |

Multicomponent Reaction Approaches for N-Heterocycles

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like piperidine derivatives in a single step from three or more starting materials. nih.gov These reactions are valued for their atom economy and ability to generate diverse molecular libraries. nih.govresearchgate.net

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. researchgate.netnih.gov The Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to produce dipeptide-like structures. researchgate.net This reaction has been successfully used to create structurally diverse libraries of piperidine-based analogues with multiple points of diversity in a single step. researchgate.net A variation known as the split-Ugi reaction is suitable for bis-secondary diamines like piperazine (B1678402), allowing for regioselective desymmetrization of the amine core in one step. nih.gov

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov While the resulting ester functionality can be less stable than the amide from an Ugi reaction, the P-3CR is still a valuable tool for generating molecular diversity. researchgate.netnih.gov

Other MCRs for synthesizing functionalized piperidines include one-pot reactions using nano-crystalline solid acid catalysts, which offer advantages such as short reaction times and mild conditions. bas.bg The Povarov reaction, which can be performed as a multicomponent process, is another key method for synthesizing substituted piperidines. mdpi.com

The table below highlights key multicomponent reactions for piperidine synthesis.

Table 2: Multicomponent Reactions for Piperidine Synthesis| Reaction | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Ugi Reaction (U-4CR) | Carboxylic acid, amine, isocyanide, carbonyl compound | α-acetamido carboxamide | High atom economy, generates diverse libraries. | researchgate.netnih.gov |

| Passerini Reaction (P-3CR) | Carboxylic acid, isocyanide, carbonyl compound | α-acyloxyamide | Three points of diversity, simple starting materials. | nih.gov |

| Split-Ugi Reaction | Acid, bis-secondary diamine, carbonyl, isocyanide | Desymmetrized diamine derivatives | Regioselective functionalization of symmetrical diamines. | nih.gov |

| Nano-catalyzed MCR | 1,3-dicarbonyl compounds, amines, aromatic aldehydes | Functionalized piperidines | Short reaction times, mild conditions, easy work-up. | bas.bg |

Carboxamide Bond Formation and Derivatization

The formation and subsequent modification of the carboxamide bond are critical steps in the synthesis of this compound and its analogues.

Peptide Coupling Reagent Applications

The formation of the amide bond, often referred to as a peptide bond in the context of amino acid coupling, is typically facilitated by coupling reagents to activate the carboxylic acid. bachem.com A wide array of such reagents has been developed to ensure efficient coupling while minimizing side reactions like racemization. uni-kiel.de

Commonly used carbodiimide (B86325) reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.com For solid-phase synthesis, DIC is often preferred as its urea (B33335) byproduct is more soluble. peptide.com

Onium-type reagents, such as phosphonium (B103445) and aminium salts, are highly effective, especially for coupling sterically hindered or N-methylated amino acids. uni-kiel.desigmaaldrich.com Prominent examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are efficient reagents that result in minimal racemization, particularly when HOBt is added. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high reactivity and reduced epimerization rates compared to HBTU. bachem.compeptide.com The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, enhancing coupling efficiency. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-methyl amino acids. peptide.comsigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU and is considered a safer alternative to explosive benzotriazole-based reagents. bachem.comresearchgate.net

The choice of coupling reagent is crucial for achieving high yields and maintaining the stereochemical integrity of the final product. uni-kiel.de

The table below compares various peptide coupling reagents.

Table 3: Comparison of Common Peptide Coupling Reagents| Reagent | Type | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| DCC/DIC | Carbodiimide | Commonly used, effective. | Byproduct removal can be an issue (DCC); potential for racemization. | peptide.com |

| HBTU/TBTU | Aminium | Efficient, low racemization with HOBt. | Based on explosive benzotriazole. | peptide.com |

| HATU | Aminium | Very fast, less epimerization, good for hindered couplings. | More expensive than older reagents. | bachem.compeptide.com |

| PyAOP | Phosphonium | Highly effective, especially for N-methyl amino acids. | Phosphonium-based. | peptide.comsigmaaldrich.com |

| COMU | Aminium | High efficiency, safer (no explosive HOBt/HOAt). | Newer reagent. | bachem.comresearchgate.net |

Acylation Reactions Involving N-Methylpiperidine

N-methylpiperidine, as a tertiary amine, can participate in various chemical reactions, including acylation. cymitquimica.com While direct acylation of a tertiary amine to form an amide is not a standard transformation, N-methylpiperidine can act as a reactant in syntheses that ultimately lead to acylated products. For instance, it is used as a reactant for sp3 C-H bond activation with ruthenium(II) catalysts and subsequent C(3)-alkylation of cyclic amines. sigmaaldrich.comlookchem.com

More directly, N-formyl piperidine can be prepared by reacting piperidine with an organic acid ester, such as methyl formate, at elevated temperatures. google.com This demonstrates a pathway to an N-acylated piperidine. Palladium-catalyzed N-acylation of tertiary amines by carboxylic acids, proceeding through the cleavage of a C-N bond, has also been reported, offering a route to amides. organic-chemistry.org

Modifications and Substitutions at the Carboxamide Nitrogen

The synthesis of analogues of this compound often involves modifications and substitutions at the carboxamide nitrogen. A common strategy is to synthesize a piperidine carboxylic acid intermediate and then couple it with various primary or secondary amines to generate a library of carboxamide derivatives.

For example, a series of (R)-piperidine-3-carboxamide derivatives were synthesized by first preparing (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid intermediates. mdpi.com These intermediates were then coupled with a range of benzylamines using the coupling agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final target compounds. mdpi.com This modular approach allows for the introduction of diverse substituents on the carboxamide nitrogen, enabling the exploration of structure-activity relationships.

Optimization and Scale-Up Considerations in Synthetic Pathways

Optimizing synthetic routes for efficiency and scalability is crucial for the practical application of these methodologies. Key considerations include the use of one-pot reactions, the selection of robust catalysts, and the development of environmentally benign procedures.

The choice of catalyst is also critical. The use of nano-crystalline solid acid catalysts in MCRs for piperidine synthesis allows for mild reaction conditions, easy separation of the catalyst, and potential for recycling, all of which are beneficial for scale-up. bas.bg

For amide bond formation, the development of protocols that avoid the use of organic solvents is a significant step towards greener chemistry. For example, the use of certain amphiphiles can enable rapid amide couplings in water, with the product precipitating out for easy isolation. organic-chemistry.org Furthermore, developing recyclable coupling agents, such as 2,2′-dipyridyldithiocarbonate (DPDTC), which generates easily removable by-products, contributes to more sustainable and scalable processes. researchgate.netnih.gov

Finally, reaction conditions must be carefully optimized. For instance, in the Ugi-type synthesis of piperidine bis-amides, changing the reaction conditions from methanolic citric acid to a phosphate (B84403) buffer and extending the reaction time significantly improved the yield, demonstrating the impact of solvent and pH on reaction efficiency. clockss.org

Process Efficiency and Yield Optimization

Optimizing the synthesis of this compound and its analogues involves a multi-faceted approach, considering reaction conditions, catalyst selection, and process design to maximize product output and purity.

A primary and straightforward method for synthesizing this compound involves the direct reaction of a suitable precursor, such as ethyl piperidine-2-carboxylate, with methylamine (B109427). rsc.org In a typical procedure, the ethyl ester is saturated with methylamine in an ethanol (B145695) solution and left to react for 24 hours. After removing the solvent, the crude product can be purified by distillation or recrystallization to yield the final carboxamide. rsc.org

For more complex analogues, amide bond formation is frequently achieved through the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to facilitate the reaction between a piperidine-2-carboxylic acid precursor and the desired amine. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to ensure good solubility and reactivity.

Yields for these synthetic routes can vary significantly depending on the specific substrates and conditions. Carbodiimide-mediated coupling reactions typically afford yields ranging from 65% to 85%. Alternative strategies, such as the hydrogenation of N-methyl-pyridine-2-carboxamide precursors, can achieve higher yields of 90-95%, though this may require specialized high-pressure equipment. Acid-catalyzed direct amidation presents another viable route, with reported yields between 75% and 80%.

Table 1: Comparative Yields of Synthetic Methods for Piperidine-2-carboxamide (B12353) Analogues This table summarizes typical yield ranges for various synthetic methods used to produce this compound and its analogues.

| Synthetic Method | Coupling/Key Reagents | Typical Yield (%) | Key Considerations |

| Amidation of Ester | Methylamine | Data not specified, but effective | Simple, direct method |

| Carbodiimide Coupling | DCC or EDC, often with HOBt or NHS | 65 - 85 | Byproduct removal (e.g., DCU) can be challenging |

| Direct Amidation | Acid catalyst (e.g., H₂SO₄) | 75 - 80 | Requires handling of strong acids |

| Hydrogenation of Pyridines | H₂/Catalyst | 90 - 95 | Requires high-pressure equipment |

| Alkylation | Alkyl halides (e.g., butyl bromide) | 70 - 90 | Used for N-substitution on the carboxamide |

Stereochemical Purity Control and Determination

Given that the 2-position of the piperidine ring is a chiral center, controlling and confirming the stereochemistry of this compound and its analogues is of paramount importance. The biological activity of such compounds is often highly dependent on their stereoisomeric form.

Stereochemical control is typically achieved by starting with an optically active precursor. For instance, the synthesis can begin with an enantiomerically pure form of piperidine-2-carboxylic acid, such as (S)-piperidine-2-carboxylic acid, to produce the corresponding (S)-enantiomer of the final product. acs.org Catalytic and stereocontrolled reactions, such as the deconstructive aminolysis of bicyclic lactam-lactones, have also been developed to produce highly decorated and optically active piperidinone carboxamides with high diastereoselectivity. nih.gov

Once the compound is synthesized, its stereochemical purity must be rigorously determined. A suite of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, is a fundamental method for separating enantiomers and quantifying the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can help confirm the relative stereochemistry of the molecule. For unambiguous determination of the absolute configuration, X-ray crystallography is the definitive method. This technique involves analyzing the diffraction pattern of a single crystal of the compound, which provides a precise three-dimensional map of the atomic positions.

Table 2: Methods for Stereochemical Purity Determination This table outlines common analytical methods used to control and determine the stereochemical purity of chiral piperidine derivatives.

| Method | Purpose | Key Information Provided |

| Chiral HPLC | Separation and Quantification | Enantiomeric excess (ee%) or diastereomeric ratio (dr) |

| NMR Spectroscopy (e.g., NOESY) | Structural Confirmation | Relative stereochemistry, conformational analysis |

| X-ray Crystallography | Absolute Structure Determination | Unambiguous 3D structure and absolute configuration |

| Synthesis from Chiral Precursors | Stereochemical Control | Ensures formation of a specific desired stereoisomer acs.orggoogle.com |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of N-methylpiperidine-2-carboxamide. It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and the dynamic processes the molecule undergoes.

Conformational Analysis using Dynamic NMR Spectroscopy

The N-methylpiperidine ring is not static; it exists in a dynamic equilibrium between different conformations. The primary conformations for a piperidine (B6355638) ring are the chair and boat forms, with the chair being significantly more stable. For N-methylpiperidine derivatives, two distinct chair conformers are possible due to the nitrogen inversion process, which interconverts the axial and equatorial positions of the N-methyl group. Furthermore, rotation around the C2-amide bond (the bond between the piperidine ring and the carboxamide group) can be restricted due to its partial double-bond character, leading to the presence of rotamers. scbt.com

Dynamic NMR (DNMR) spectroscopy is employed to study these conformational changes. At sufficiently low temperatures, the interchange between conformers can become slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures (a variable-temperature NMR study), it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange, such as the activation energy (ΔG‡).

For N-methylpiperidine itself, the chair conformation with an equatorial methyl group is generally favored to minimize steric interactions. nist.gov The introduction of the carboxamide group at the C2 position introduces further complexity. The dynamic processes that can be studied in this compound include:

Ring Inversion: The interconversion between the two chair forms of the piperidine ring.

Nitrogen Inversion: The flipping of the nitrogen pyramid, which interconverts the axial and equatorial N-methyl group.

Amide Bond Rotation: The rotation around the C(O)-N bond of the carboxamide group.

The presence of rotamers due to hindered bond rotation is a known phenomenon in related molecules, which can lead to a doubling of NMR peaks for each proton and carbon if the exchange is slow. scbt.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Piperidine Scaffolds (Note: Experimental data for this compound is not publicly available. This table presents data for parent compounds to illustrate expected chemical shift regions.)

| Compound | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| N-Methylpiperidine | N-CH₃ | ~2.2-2.3 chemicalbook.com | ~47.0 |

| C2/C6-H (axial) | ~2.3 chemicalbook.com | ~56.8 | |

| C2/C6-H (equatorial) | ~2.3 chemicalbook.com | ~56.8 | |

| C3/C5-H | ~1.5-1.6 chemicalbook.com | ~26.5 | |

| C4-H | ~1.4 chemicalbook.com | ~24.5 | |

| Pyridine-2-carboxamide | H3 | ~7.8-7.9 chemicalbook.com | - |

| H4 | ~7.4-7.5 chemicalbook.com | - | |

| H5 | ~8.2 chemicalbook.com | - | |

| H6 | ~8.5-8.6 chemicalbook.com | - | |

| C=O | - | ~165.0 |

Two-Dimensional NMR Techniques (e.g., EXSY, HMBC, HMQC) for Structural Elucidation

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment of complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nist.gov It is invaluable for assigning carbon signals based on the more easily assigned proton spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nist.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.net This is crucial for piecing together the molecular skeleton. For instance, in this compound, HMBC would show correlations from the N-methyl protons to the C2 and C6 carbons of the piperidine ring, and from the H2 proton to the carbonyl carbon of the carboxamide group, confirming the connectivity.

Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study chemical exchange processes, making it a powerful extension of dynamic NMR. If conformers are in slow exchange, an EXSY spectrum will show cross-peaks connecting the signals of atoms that are exchanging between the different conformational sites. This provides direct evidence of the dynamic equilibrium and helps in assigning the spectra of the individual conformers.

Isotopic Labeling for Complex Structure Assignments

In cases of severe signal overlap or for studying specific metabolic pathways or reaction mechanisms, isotopic labeling can be a powerful strategy. nih.gov This involves selectively replacing certain atoms in the molecule with their NMR-active isotopes, most commonly ¹³C (in place of ¹²C) and ¹⁵N (in place of ¹⁴N). sigmaaldrich.com

For a small molecule like this compound, this could involve:

Uniform ¹³C and ¹⁵N Labeling: Synthesizing the molecule using precursors enriched in ¹³C and ¹⁵N. This allows for a variety of advanced triple-resonance NMR experiments and significantly enhances the signal of these nuclei. sigmaaldrich.com

Selective Labeling: Introducing a ¹³C or ¹⁵N label at a specific position. For example, using ¹³C-labeled methyl iodide in the synthesis would label the N-methyl group. This simplifies the spectrum and allows for the unambiguous assignment of signals related to that specific position. nih.govwhiterose.ac.uk

Deuterium (B1214612) Labeling: Replacing protons with deuterium (²H) can simplify complex ¹H NMR spectra and is used to probe specific dynamic processes. nih.gov

These labeling strategies, while synthetically demanding, provide unparalleled detail for spectral assignment and the study of molecular dynamics. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Elucidation of Functional Groups and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the key expected IR absorptions would be:

Amide N-H Stretch: A primary amide (-CONH₂) would typically show two bands in the region of 3400-3180 cm⁻¹.

C-H Stretch: Aliphatic C-H stretches from the piperidine ring and N-methyl group are expected just below 3000 cm⁻¹.

Amide C=O Stretch (Amide I band): This is a very strong and characteristic absorption, typically appearing in the range of 1680-1630 cm⁻¹.

Amide N-H Bend (Amide II band): This band appears around 1640-1550 cm⁻¹ and is associated with the N-H bending vibration.

C-N Stretch: Vibrations for the amine and amide C-N bonds would be found in the fingerprint region (1400-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective for observing the vibrations of the piperidine ring skeleton and could provide complementary information to the IR spectrum for the amide group vibrations. geochemsoc.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound (Note: These are predicted ranges based on characteristic frequencies of related compounds.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amide (R-CONH₂) | N-H Stretch | 3400 - 3180 (two bands) | Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide N-H | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Amine/Amide C-N | C-N Stretch | 1400 - 1000 | Medium |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ), electron ionization (EI) would likely induce fragmentation. chemscene.com

The expected fragmentation pathways would involve:

Alpha-Cleavage: The cleavage of bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the carboxamide group or fragmentation of the piperidine ring.

Loss of the Amide Group: Cleavage of the C2-C(O)NH₂ bond would result in a fragment corresponding to the N-methylpiperidine ring.

Fragmentation of the Carboxamide Moiety: Loss of ·NH₂ (m/z = 16) or CO (m/z = 28) from the molecular ion.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition (e.g., C₇H₁₄N₂O).

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its enantiomers.

Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. mdpi.com This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving a wide range of racemic compounds, including piperidine derivatives. nih.govresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. sigmaaldrich.com Method development involves optimizing the mobile phase composition (often a mixture of an alkane like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol) and the flow rate to achieve baseline separation of the enantiomers. nih.gov

Table 3: Exemplary Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-N-methylpiperidine-2-carboxamide |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov While this compound may be directly analyzable, its polarity could lead to poor peak shape or column bleed. To improve its chromatographic behavior, derivatization is sometimes employed to create more volatile and less polar analogues. However, direct analysis of piperazine (B1678402) derivatives by GC-MS has also been successfully demonstrated. unodc.org The retention indices and mass spectra obtained from GC-MS analysis serve as reliable identifiers for the compound. nist.gov

Table 4: Potential GC Method Parameters

| Parameter | Description |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) or similar |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial temp 80°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Computational Spectroscopy for Experimental Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data.

Density Functional Theory (DFT) calculations have become a powerful tool for predicting the spectroscopic properties of molecules, providing a theoretical framework to validate experimental findings. researchgate.net For this compound, DFT methods can be used to calculate its optimized molecular geometry, vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. researchgate.netresearchgate.net

By employing a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can generate theoretical spectra that can be compared with experimental ones. researchgate.net A strong correlation between the calculated and observed spectroscopic data provides high confidence in the structural assignment. Furthermore, DFT can be used to analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule. researchgate.net

Table 5: Parameters Predictable by DFT Calculations

| Spectroscopic/Molecular Property | Computational Output | Application |

| Vibrational Spectroscopy | Calculated IR and Raman Frequencies | Correlates with experimental FT-IR/Raman spectra to confirm functional groups. |

| NMR Spectroscopy | Calculated ¹H and ¹³C Chemical Shifts | Aids in the assignment of experimental NMR signals. acs.org |

| Molecular Geometry | Optimized Bond Lengths and Angles | Provides the most stable 3D conformation of the molecule. |

| Electronic Properties | HOMO-LUMO Energy Gap | Offers insights into the molecule's electronic transitions and reactivity. |

Computational Chemistry and Theoretical Studies of N Methylpiperidine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic properties and energetic landscape of N-methylpiperidine-2-carboxamide. These methods are pivotal in predicting molecular stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the geometric and electronic properties of molecules like this compound.

Recent research on closely related N-acylpiperidines, such as N,N,2-trimethylpiperidine-1-carboxamide and 1-(2-methyl-1-piperidyl)ethanone, provides significant insights into the conformational preferences of the this compound scaffold. researchgate.net Studies utilizing DFT methods, such as B3LYP and M06-2X, have shown that for N-acylpiperidines with a 2-methyl substituent, there is a notable preference for the axial orientation of the methyl group. researchgate.net This preference is driven by the minimization of pseudoallylic strain. researchgate.net

For N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial conformer. researchgate.net This energy difference is even more pronounced in 1-(2-methyl-1-piperidyl)ethanone, where the axial conformer is favored by 3.2 kcal/mol. researchgate.net These findings suggest that for this compound, the chair conformation with the carboxamide group in an axial position is likely to be the most stable. The stability of this conformation is attributed to favorable π-conjugation between the piperidine (B6355638) nitrogen and the carbonyl group, which is enhanced in the axial position. researchgate.net

The table below summarizes the calculated free energy differences (ΔG) for the equatorial to axial conformational change in related N-acylpiperidines.

| Compound | ΔG (kcal/mol) for Equatorial to Axial Switch |

| N,2-dimethylpiperidine-1-carboxamide | -2.1 |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

Data sourced from Tu, et al. (2022). researchgate.net

Furthermore, DFT calculations are employed to analyze the electronic properties that govern the reactivity of piperidine derivatives. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential chemical transformations. rsc.orgresearchgate.net

Ab Initio Methods for Molecular Interactions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for accurately describing molecular interactions, such as hydrogen bonding, which are central to the behavior of this compound.

For this compound, ab initio calculations would be instrumental in quantifying the strength of hydrogen bonds formed between the amide proton and a hydrogen bond acceptor, or between the carbonyl oxygen and a hydrogen bond donor. These interactions are critical in determining the compound's behavior in different chemical environments, including its aggregation and solvation properties. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide benchmark data on these interaction energies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational changes, behavior in solution, and aggregation phenomena over time.

Conformational Dynamics and Energy Landscapes

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations can reveal the different conformations the molecule can adopt and the energy barriers between them.

In silico analysis of piperidine carboxamide derivatives has utilized molecular dynamics simulations to confirm conformational stability. nih.gov For this compound, MD simulations would likely show a preference for the chair conformation, consistent with DFT calculations. However, these simulations would also capture the dynamic transitions between different chair and boat conformations, providing a more complete picture of the molecule's flexibility. The equilibrium between twist-boat and chair conformations is a key aspect of the dynamics of N-acylpiperidines. researchgate.net

The energy landscape of this compound can be mapped by analyzing the potential energy of the system throughout the MD trajectory. This landscape would feature energy minima corresponding to stable conformations and transition states corresponding to the energy barriers between them. Understanding this landscape is crucial for predicting the molecule's physical and chemical properties.

Solvation Effects and Solvent Interactions in Aqueous Environments

The behavior of this compound in an aqueous environment is of significant interest, and MD simulations are well-suited to investigate this. These simulations explicitly model the interactions between the solute and surrounding water molecules, providing detailed information about the solvation shell.

While specific MD studies on the solvation of this compound are not prevalent, research on the hydration of similar molecules and ions provides valuable insights. For example, QM/MM MD simulations have been used to study the solvation properties of various ions in aqueous solutions, revealing details about the structure of their hydration shells and the dynamics of ligand exchange. mdpi.com

For this compound, MD simulations in water would likely show the formation of strong hydrogen bonds between the amide group and water molecules. The amide proton would act as a hydrogen bond donor, while the carbonyl oxygen and the piperidine nitrogen would act as hydrogen bond acceptors. The simulations could also quantify the number of water molecules in the first and second solvation shells and their residence times, providing a detailed picture of the local solvent environment. The mobility of water molecules around piperazine-immobilized membranes has been investigated using MD simulations, showcasing the ability of this technique to probe hydration dynamics. researchgate.net

Molecular Aggregation Phenomena in Binary Mixtures

MD simulations can be employed to study the aggregation behavior of this compound in binary mixtures, such as with water. This is particularly relevant for understanding phenomena like self-assembly and precipitation.

Studies on the aggregation of small peptides using MD simulations have shown that this process is often driven by a combination of hydrophobic interactions and the formation of intermolecular hydrogen bonds. nih.govscispace.commdpi.com It is plausible that this compound could exhibit similar aggregation behavior. The piperidine ring provides a hydrophobic region, while the amide group can participate in hydrogen bonding, creating a potential for self-association.

MD simulations of multiple this compound molecules in a solvent could reveal the preferred modes of aggregation, the size and structure of the aggregates, and the key intermolecular interactions that stabilize them. Such simulations would be crucial for understanding the macroscopic properties of solutions containing this compound.

In Silico Prediction of Biological Activity and Target Identification

In silico approaches are instrumental in the early phases of drug discovery for profiling the likely biological effects of novel compounds. For derivatives of the piperidine scaffold, these methods have been successfully applied to forecast their therapeutic potential and guide further experimental studies.

While specific PASS (Prediction of Activity Spectra for Substances) application data for this compound is not extensively documented in publicly available literature, the PASS tool has been utilized for other new piperidine derivatives to predict their pharmacological activity. clinmedkaz.org This computational tool analyzes the structure of a compound to predict its likely biological activities based on a vast database of known substance-activity relationships. For new modified piperidine derivatives, PASS has been used to forecast a wide range of biological activities, suggesting potential applications in treating conditions related to the central nervous system, cancer, and microbial infections, as well as potential use as local anesthetics and antiarrhythmic agents. clinmedkaz.org The predictions are based on the probability of a compound being active (Pa) or inactive (Pi) for a specific biological function.

Identifying the protein targets of a small molecule is a critical step in understanding its mechanism of action. Web-based tools like SwissTargetPrediction are employed to predict the most probable protein targets for bioactive molecules. clinmedkaz.orgexpasy.org For new piperidine derivatives, SwissTargetPrediction has been used to identify a variety of potential protein targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This prediction is based on the principle of chemical similarity, where the tool compares the query molecule to a database of known ligands for various protein targets. expasy.org The output provides a ranked list of potential targets, offering valuable insights for subsequent experimental validation. Other tools like TargetHunter and FastTargetPred also offer platforms for predicting putative protein targets for chemical compounds. nih.govbio.tools

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Molecular docking studies on various piperidine carboxamide derivatives have been instrumental in elucidating their binding modes with specific protein targets. For instance, docking studies of piperidine carboxamide derivatives as potential anaplastic lymphoma kinase (ALK) inhibitors have revealed key interactions within the kinase domain. researchgate.net These studies help in understanding how the ligand fits into the active site and which residues are crucial for binding. Similarly, docking studies on piperidine-based compounds have been used to understand their affinity for targets like the sigma receptor 1 (S1R), revealing specific interactions such as salt bridges and hydrogen bonds that contribute to high binding affinity. nih.gov In the context of antitubercular agents, molecular docking of piperidin-4-imine derivatives has helped in understanding their interaction with the enoyl-acyl carrier protein reductase enzyme. dovepress.com These computational models are crucial for rationalizing the structure-activity relationships observed in experimental assays. nih.govdergipark.org.trscienceopen.com

Virtual screening, often employing molecular docking, is a key component of rational drug design used to identify promising lead compounds from large chemical libraries. sciengpub.ir This approach has been applied to piperidine-based small molecules in the search for potential therapeutic agents against various diseases, including COVID-19. sciengpub.ir By computationally screening libraries of compounds against a specific protein target, researchers can prioritize a smaller, more manageable set of candidates for experimental testing. This significantly accelerates the drug discovery process. For example, a structure-based virtual screening of over 10,000 compounds identified carboxamide-containing molecules as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for correlating the chemical structure of a series of compounds with their biological activity.

QSAR models have been developed for various piperidine derivatives to predict their activity and guide the design of new, more potent compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidine carboxamide derivatives to understand the structural requirements for inhibiting ALK. researchgate.netarabjchem.org These models generate statistical equations that relate the physicochemical properties (descriptors) of the molecules to their biological activity, such as IC50 values. tandfonline.comresearchgate.netnih.govtandfonline.com QSAR studies have also been used to predict the toxicity of piperidine derivatives. nih.gov Cheminformatics tools are essential for managing and analyzing the large datasets generated in these studies, including the calculation of molecular descriptors and the construction of predictive models. whiterose.ac.ukrsc.org These approaches have been pivotal in the design and optimization of furan-pyrazole piperidine derivatives as Akt1 inhibitors and antiproliferative agents. tandfonline.comresearchgate.netnih.govtandfonline.com

Development of Quantitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at correlating the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been detailed in the reviewed literature, the methodology applied to similar piperidine-containing molecules illustrates how such a model could be developed.

The general process for developing a QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Compilation: A dataset of this compound analogs with experimentally determined biological activities (e.g., inhibitory concentrations) would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electronic properties of the molecule.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For instance, in a QSAR study on piperine (B192125) analogs as inhibitors of the NorA efflux pump from Staphylococcus aureus, a genetic function approximation method was used to generate a model. nih.gov This theoretical approach indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity, while the area of the molecular shadow in the XZ plane is inversely proportional to it. nih.gov The model also considered the heat of formation of the compounds in relation to their inhibitory activity. nih.gov

Similarly, a QSAR study on a series of tropinyl and piperidinyl esters as antimuscarinic agents correlated their hydrophobic, electronic, and steric characteristics with their activity. acs.org Parameters such as the HPLC capacity factor (log kw) for hydrophobicity, molecular volume for size, and Taft's polar substituent constant (σ*) for electronic character were used. acs.org The study found that the M3-inhibitory activities were mainly attributed to the electronic nature of the side chain, with good activity associated with electron-withdrawing groups. acs.org

A hypothetical QSAR study on this compound and its derivatives could explore similar descriptors to understand the structural requirements for a particular biological activity.

Data Analysis and Molecular Network Exploration

A molecular network for a library of compounds including this compound and its analogs would be constructed by:

Calculating Molecular Fingerprints: For each molecule, a "fingerprint" is generated. This is a binary string that represents the presence or absence of various structural features.

Measuring Similarity: The similarity between pairs of molecules is calculated using a metric like the Tanimoto coefficient, which compares their fingerprints.

Network Generation: The molecules are represented as nodes in a network, and an edge is drawn between two nodes if their structural similarity exceeds a certain threshold.

Network Analysis and Visualization: The resulting network can be visualized, with structurally similar compounds clustering together. This allows for the identification of "scaffold hops" (structurally distinct but functionally similar molecules) and the exploration of the chemical space around a lead compound like this compound.

This type of analysis can be instrumental in lead discovery and optimization. For example, a study on a library of piperazine-2-carboxamide (B1304950) derivatives utilized computational methods like reagent clustering and library profiling to maximize reagent diversity and optimize pharmacokinetic parameters. nih.gov A pharmacophore analysis revealed the added diversity gained from using different synthetic routes. nih.gov

By applying molecular networking to a virtual or synthesized library of this compound derivatives, researchers could:

Map the chemical space occupied by the library.

Identify areas of the chemical space that are under-explored.

Understand the structure-activity relationships within the context of the entire library.

Select diverse subsets of compounds for screening.

These computational approaches, from conformational analysis to QSAR and molecular networking, provide a framework for the rational design and discovery of novel compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of N-methylpiperidine-2-carboxamide can profoundly influence its pharmacological profile by altering its size, shape, conformation, and electronic properties. These changes directly impact how the molecule binds to its target receptor.

Stereochemical Influence on Potency and Selectivity

The piperidine-2-carboxamide (B12353) core is inherently chiral at the carbon atom where the carboxamide group is attached. The introduction of additional substituents on the ring can create multiple chiral centers, leading to various diastereomers. Stereochemistry is a pivotal factor in drug action, as biological targets like receptors and enzymes are themselves chiral and often exhibit a strong preference for one stereoisomer over another.

The spatial orientation of substituents (axial versus equatorial) dictates the three-dimensional shape of the molecule, which is fundamental for receptor recognition. For instance, in studies of related 2-substituted N-acylpiperidines, a distinct preference for the substituent to occupy an axial or equatorial position was found to be dependent on the nature of the N-acyl group. nih.govresearchgate.net This conformational preference is critical, as it orients the functional groups in a specific manner required for optimal interaction with a binding pocket. researchgate.net In the case of N,2-dimethylpiperidine-1-carboxamide, a close analog, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. nih.gov While stereoisomerism may have a minimal effect on bulk properties like basicity and lipophilicity, it can lead to significant variations in metabolic degradation rates and crystal packing energies, as indicated by differing melting points. nih.gov

| Compound | Favored Conformer (2-Substituent) | Free Energy Difference (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

| N,N,2-trimethylpiperidine-1-carboxamide | Axial | -1.4 | nih.gov |

Effects of Alkyl and Aromatic Substituents on Pharmacological Profiles

The addition of alkyl and aromatic substituents to the piperidine ring is a common strategy to modulate a compound's pharmacological properties. These groups can influence ligand-target interactions through steric and electronic effects and alter physicochemical properties such as lipophilicity and metabolic stability.

In a study of piperidine carboxamides developed as antimalarial agents, the introduction of substituents on an aromatic ring attached to the piperidine core significantly impacted potency. nih.gov Specifically, para-substitution with electron-donating (OMe, Me) or electron-withdrawing (CN) groups resulted in a 3- to 5-fold increase in activity compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents at this position. nih.govrsc.org

Furthermore, modifying alkyl groups can fine-tune pharmacokinetic properties. For example, the selective introduction of fluorine atoms into N-alkyl side chains of piperidine-2-carboxamides was shown to modulate basicity and lipophilicity. nih.gov Such modifications can also influence the rate of metabolic degradation in human liver microsomes, which often correlates with changes in lipophilicity. nih.gov

| Compound ID | R1 Substituent (para-position) | Potency (IC50, nM) | Reference |

|---|---|---|---|

| (S)-SW042 | -H (Unsubstituted) | 15 | nih.gov |

| SW923 | -OMe | 5 | nih.gov |

| SW931 | -Me | 4 | nih.gov |

| SW996 | -CN | 3 | nih.gov |

Role of the N-Methyl Group in Ligand-Target Interactions

The N-methyl group on the piperidine nitrogen is not merely a simple substituent; it fundamentally influences the molecule's conformation, basicity, and interaction with biological targets.

Conformational Constraints and Receptor Recognition

The N-methyl group introduces significant conformational constraints. Unlike a secondary amine (N-H), the methyl group has a defined size that can lead to steric hindrance, influencing the equilibrium between different ring conformations, such as the chair and twist-boat forms. rsc.org Experimental and computational studies on N-methylpiperidine (NMP) have identified an equilibrium between chair and twist conformeric structures. rsc.org The orientation of the N-methyl group (axial or equatorial) in relation to other ring substituents, particularly the C2-carboxamide, is critical. nih.gov The interplay between the N-methyl group and an N-acyl group (like the carboxamide) can force the ring into a specific conformation to minimize steric clash and optimize electronic interactions, such as π-conjugation between the nitrogen lone pair and the carbonyl group. nih.gov This conformational rigidity can be advantageous, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Modulation of Basicity and Reactivity

The methyl group is an electron-donating group, which increases the electron density on the piperidine nitrogen atom. This inductive effect enhances the basicity of the nitrogen, meaning it more readily accepts a proton. The resulting higher pKa value compared to an unsubstituted piperidine affects the compound's degree of ionization at physiological pH. This is pharmacologically significant because the ionization state influences solubility, cell membrane permeability, and the ability to form ionic interactions with receptor sites. Studies on related piperidine-2-carboxamides have shown that modulation of basicity by substituents directly impacts lipophilicity at neutral pH, which in turn affects solubility and metabolic stability. nih.gov

Carboxamide Moiety Modifications and Their Pharmacological Implications

The carboxamide moiety (-CONH-) is a cornerstone of the this compound structure, often participating in crucial hydrogen bonding interactions with target receptors. However, this group can also be susceptible to metabolic hydrolysis. Therefore, its modification or replacement with bioisosteres is a key strategy in drug design to enhance stability, improve potency, and fine-tune pharmacokinetic properties. drughunter.comctppc.org

Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, leading to similar biological activity. uniroma1.it In the context of the carboxamide group, both classical and non-classical bioisosteres can be employed. For instance, replacing the amide bond with metabolically robust heterocyclic rings such as tetrazoles, triazoles, or oxadiazoles can improve oral bioavailability and metabolic stability while maintaining the necessary geometry for receptor binding. drughunter.comctppc.org

A prominent example of this strategy was demonstrated in a series of piperidine-2-carboxylic acids, where a tetrazole moiety was successfully used as a bioisostere for the carboxylic acid group to create potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov Similarly, replacing a phenol group with a primary amide in a different series of piperidine derivatives led to enhanced receptor activity and improved metabolic stability. nih.gov These examples underscore the power of carboxamide modification to address specific liabilities in a drug candidate while preserving or enhancing its desired pharmacological effects.

| Original Group | Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Improves bioavailability and metabolic stability; mimics acidic proton. | ctppc.orgnih.gov |

| Amide | 1,2,4-Triazole | Increases metabolic stability; mimics H-bond properties. | drughunter.com |

| Amide | Oxadiazole | Enhances metabolic stability and pharmacokinetic profile. | drughunter.com |

| Amide | Reversed Amide | Alters H-bonding pattern and susceptibility to proteases. |

Hydrogen Bonding Interactions and Conformational Flexibility

The this compound core possesses key features that dictate its interaction with biological targets, primarily through hydrogen bonding and its inherent conformational flexibility. The carboxamide group itself is a classic hydrogen bond motif, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. The piperidine ring nitrogen can also function as a hydrogen bond acceptor.

The conformational state of the piperidine ring and the orientation of its substituents are critical for biological activity. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. However, the presence of substituents, such as the N-methyl and the C2-carboxamide groups, introduces complex stereoelectronic effects. For the C2-substituent, there is a preference for either an axial or equatorial position, which can be influenced by allylic strain. In related 2-substituted piperidine systems, the axial conformer can be favored, forcing the substituent into a specific orientation that may be crucial for fitting into a binding pocket. This conformational locking can pre-organize the molecule for optimal interaction with a target receptor or enzyme. The interplay between these conformers can significantly impact a compound's physical properties and binding affinity.